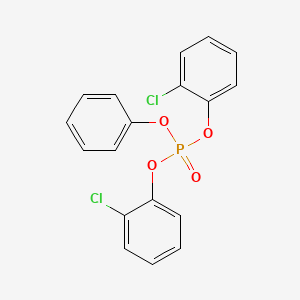

Bis(o-chlorophenyl) phenyl phosphate

Description

Contextual Significance of Organophosphorus Compounds

Organophosphorus compounds, characterized by the presence of a phosphorus atom bonded to organic groups, represent a diverse and highly significant class of chemicals. Their unique properties have led to their widespread application in numerous fields, including agriculture, materials science, and pharmaceuticals. In agriculture, they have been utilized as pesticides, while in materials science, they serve as flame retardants, plasticizers, and lubricant additives. nih.gov The versatility of their chemical structure allows for fine-tuning of their physical and chemical properties to suit specific applications.

Overview of Triaryl Phosphate (B84403) Esters: Structure and General Applications

Triaryl phosphate esters are a prominent subgroup of organophosphorus compounds featuring a central phosphate group bonded to three aryl (aromatic ring) moieties. Their general structure imparts a high degree of thermal stability and chemical resistance. A primary application of triaryl phosphate esters is as flame retardants in a wide array of polymers and plastics. nih.gov They are also extensively used as plasticizers to enhance the flexibility and durability of materials like PVC and as anti-wear additives in industrial lubricants and hydraulic fluids. mdpi.com

Specific Focus on Chlorinated Aryl Phosphates: Bis(o-chlorophenyl) Phenyl Phosphate

Within the family of triaryl phosphate esters, chlorinated derivatives have garnered particular attention due to their enhanced flame-retardant properties. The introduction of chlorine atoms to the aryl rings can significantly improve their efficacy in preventing combustion. This compound is a notable example of a chlorinated aryl phosphate. Its structure consists of a central phosphate group bonded to two ortho-chlorophenyl groups and one phenyl group.

| Property | Value |

| Molecular Formula | C18H13Cl2O4P |

| Average Mass | 395.17 g/mol |

| Monoisotopic Mass | 393.992851 g/mol |

| CAS Number | 597-80-8 |

Basic properties of this compound. drugfuture.com

The synthesis of related compounds, such as bis(2,4-dichlorophenyl) chlorophosphate, has been achieved through the reaction of 2,4-dichlorophenol (B122985) with phosphorus oxychloride using a catalyst like aluminum chloride. mdpi.com This suggests a potential synthetic pathway for this compound involving the reaction of o-chlorophenol and phenol (B47542) with a phosphorus-containing reagent.

Current Research Frontiers and Identified Knowledge Gaps

The ongoing research into chlorinated aryl phosphates is largely driven by the need for effective and environmentally acceptable flame retardants as alternatives to some previously used brominated compounds. mdpi.com A significant portion of current research focuses on the environmental fate, potential toxicity, and biodegradation of these compounds. mdpi.com

A primary knowledge gap in the field is the limited availability of comprehensive toxicological and environmental data for many specific chlorinated aryl phosphates, including this compound. While studies exist for the broader class of organophosphate esters, compound-specific data is often lacking. nih.gov Furthermore, there is a continuous need to develop more efficient and environmentally benign synthetic methods for these compounds.

Another area of active research is the development of analytical methods for the detection and quantification of chlorinated aryl phosphates and their metabolites in various environmental and biological matrices. The complexity of these mixtures and the potential for numerous isomers and degradation products present analytical challenges. researchgate.net Understanding the structure-activity relationships within this class of compounds is also a key research frontier, which could enable the design of safer and more effective flame retardants.

Structure

3D Structure

Properties

CAS No. |

597-80-8 |

|---|---|

Molecular Formula |

C18H13Cl2O4P |

Molecular Weight |

395.2 g/mol |

IUPAC Name |

bis(2-chlorophenyl) phenyl phosphate |

InChI |

InChI=1S/C18H13Cl2O4P/c19-15-10-4-6-12-17(15)23-25(21,22-14-8-2-1-3-9-14)24-18-13-7-5-11-16(18)20/h1-13H |

InChI Key |

QGJHPPKJOSJFIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Aryl Phosphate (B84403) Esters

The synthesis of aryl phosphate esters, a class of compounds including Bis(o-chlorophenyl) phenyl phosphate, is predominantly achieved through phosphorylation reactions. These methods involve the formation of a P-O-C bond between a phosphorus-containing moiety and a phenolic compound.

Phosphorylation Reactions and Reagent Systems

The most common industrial method for producing triaryl phosphate esters involves the condensation reaction of a phenol (B47542) (or multiple different phenols) with a phosphorylating agent, typically in the presence of a catalyst. epa.gov The choice of phosphorylating agent is critical and dictates the reaction conditions and potential byproducts.

Key reagent systems include:

Phosphorus Oxychloride (POCl₃) : This is the most widely used and preferred phosphorylating agent for synthesizing triaryl phosphates. epa.govgoogle.com The reaction involves the stepwise substitution of the chlorine atoms with aryloxy groups, releasing hydrogen chloride (HCl) as a byproduct. epa.govgoogle.com The process can be adapted for both batch and continuous production. epa.gov

Phosphorus Pentoxide (P₂O₅) : This reagent can be used for phosphorylation by reacting with alcohols or phenols. The method is noted for its simplicity, mild conditions, and high yield. However, it typically produces a mixture of mono- and di-esters, making it less suitable for the synthesis of a specific triester intermediate.

Phosphoric Acid (H₃PO₄) or Polyphosphoric Acid : Direct esterification using phosphoric acid is another pathway. This method benefits from the stability of the raw materials and easier process control. However, the direct esterification of phosphoric acid can be less reactive compared to using phosphorus oxychloride. mdpi.comsciencemadness.org

Phosphorus Trichloride (PCl₃) : While this reagent can be used, it may lead to the formation of phosphite (B83602) esters which would then require a subsequent oxidation step to yield the desired phosphate ester. It is considered a more controllable but also riskier reagent than others like phosphorus oxychloride. sciencemadness.org

| Phosphorylating Agent | Typical Reactant | Key Characteristics | Primary Byproduct |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Phenols | Most common industrial method; stepwise substitution. epa.govgoogle.com | Hydrogen Chloride (HCl) |

| Phosphorus Pentoxide (P₂O₅) | Phenols/Alcohols | Simple, mild conditions, but yields mixtures of esters. | Water/Polyphosphoric acids |

| Phosphoric Acid (H₃PO₄) | Phenols/Alcohols | Stable reactants, good process control. | Water |

Catalytic Approaches in Phosphate Esterification

Catalysis plays a crucial role in phosphate esterification, influencing reaction rates and yields. A variety of catalysts are employed, depending on the specific reagents and desired product.

Lewis Acid Catalysts : Metal salts, such as aluminum chloride (AlCl₃) or magnesium chloride, are frequently used as catalysts in reactions involving phosphorus oxychloride and phenols. epa.govlookchem.com These catalysts facilitate the reaction, which is typically conducted at elevated temperatures. epa.govgoogle.com

Inorganic Acid Catalysts : Acids like phosphorous acid can be used to catalyze the direct esterification of phenols with carboxylic acids, a related esterification process. google.com Sulfuric acid has also been mentioned as a potential catalyst, although it can lead to the formation of unwanted sulfuric esters and other side products. sciencemadness.org

Tertiary Amines : In the etherification of phosphoric acid, tertiary amines such as triethylamine (B128534) (TEA) have been shown to exhibit catalytic activity. mdpi.com

Metal Complexes : Other catalytic systems, such as a Schiff base manganese complex anchored to silicotungstic acid, have been developed for specific esterification reactions of phosphoric acid, demonstrating high yield and selectivity for monoesters. cjcatal.com Copper-based catalysts have also been utilized for the P-arylation of organophosphorus compounds. organic-chemistry.org

| Catalyst Type | Example(s) | Applicable Reaction | Reference |

|---|---|---|---|

| Lewis Acid | Aluminum chloride (AlCl₃), Magnesium chloride | Phenol + POCl₃ | epa.govlookchem.com |

| Inorganic Acid | Phosphorous acid, Sulfuric acid | Direct Esterification | sciencemadness.orggoogle.com |

| Tertiary Amine | Triethylamine (TEA) | Phosphoric acid etherification | mdpi.com |

| Metal Complex | Schiff base manganese complex | Phosphoric acid esterification | cjcatal.com |

Targeted Synthesis of this compound

The synthesis of an unsymmetrical triaryl phosphate like this compound requires a controlled, stepwise approach to ensure the correct arrangement of the different aryl groups around the central phosphate core.

Precursor Selection and Reaction Pathway Design

The logical precursors for the synthesis of this compound are phenol , o-chlorophenol , and a suitable phosphorylating agent, most commonly phosphorus oxychloride (POCl₃) . The key challenge is to control the reaction to produce the desired unsymmetrical product rather than a mixture of symmetrical esters (e.g., triphenyl phosphate and tris(o-chlorophenyl) phosphate).

A common strategy for synthesizing mixed aryl esters involves a multi-step process:

Formation of an Intermediate Phosphorochloridate : The first step involves reacting phosphorus oxychloride with one of the phenols in a specific stoichiometric ratio. For this target molecule, two main pathways are conceivable:

Pathway A : Reacting POCl₃ with two moles of o-chlorophenol to form bis(o-chlorophenyl) phosphorochloridate.

Pathway B : Reacting POCl₃ with one mole of phenol to form phenyl phosphorodichloridate. epo.org

Reaction with the Second Phenol : The intermediate phosphorochloridate is then reacted with the remaining phenol(s) to complete the ester.

In Pathway A, the resulting bis(o-chlorophenyl) phosphorochloridate is reacted with one mole of phenol.

In Pathway B, the phenyl phosphorodichloridate intermediate is reacted with two moles of o-chlorophenol. epo.org

This stepwise addition allows for greater control over the final product distribution compared to reacting all three precursors with POCl₃ simultaneously, which would likely result in a statistical mixture of all possible phosphate esters. google.com

Optimization of Synthetic Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction conditions must be carefully optimized.

Stoichiometry : Precise control over the molar ratios of the reactants in each step is critical to minimize the formation of undesired symmetrical byproducts. google.com

Temperature Control : The reaction is typically conducted at elevated temperatures to drive the reaction to completion. epa.govgoogle.com However, the temperature must be carefully controlled to prevent decomposition or unwanted side reactions. Preheating the phenol feedstock before contact with the phosphorylating agent can be one process modification. google.com

Catalyst : The choice and concentration of the catalyst (e.g., AlCl₃) can significantly affect the reaction rate and selectivity. lookchem.com In some cases, reactions can be driven to completion without a catalyst under specific temperature and pressure conditions, which simplifies purification. google.com

Removal of Byproducts : The reaction produces hydrogen chloride (HCl) gas, and its efficient removal from the reaction mixture helps to drive the equilibrium towards the product side. epa.gov

Purification : After the reaction, the crude product mixture contains the desired ester, unreacted starting materials, catalyst residues, and byproducts. Purification is typically achieved through washing steps to remove acids and catalyst, followed by distillation under vacuum to isolate the final product. google.com

Structural Modification and Analog Synthesis for Functional Exploration

The synthesis of analogs and the structural modification of aryl phosphate esters are key strategies for tuning their properties for specific applications, such as flame retardants and polymer additives. epa.govturi.org The function of a compound like this compound can be systematically altered by modifying its aryl substituents.

For instance, aryl phosphates are used as high-performance α-nucleating agents in polymers like polypropylene (B1209903) (PP). mdpi.com Structural modifications, such as introducing non-polar functional groups onto the phenyl rings, can enhance the compatibility of the phosphate ester with the polymer matrix. This improved compatibility can lead to significant enhancements in the mechanical properties of the polymer, such as tensile and impact strength. mdpi.com

The synthesis of analogs would follow the same fundamental pathways described in section 2.2. Different phenols with various substituents (e.g., alkyl groups, other halogens, etc.) can be used in place of or in addition to phenol and o-chlorophenol. This allows for the creation of a library of related compounds with systematically varied structures. By correlating these structural changes with performance in specific applications, researchers can develop structure-activity relationships to guide the design of new, more effective phosphate esters.

Influence of Substituent Variation on Molecular Architecture and Research Objectives

The identity of the organic groups, or substituents, attached to the central phosphorus atom profoundly influences the molecule's three-dimensional structure, chemical properties, and, consequently, its intended application. In this compound, the substituents are two o-chlorophenyl groups and one phenyl group. These aryl groups confer distinct characteristics compared to alkyl-substituted phosphate esters.

Molecular Architecture: The presence of bulky aryl groups, such as in this compound, dictates the molecule's conformation and steric profile. The electronic properties of these substituents also play a crucial role. For instance, the presence of a substituent at the para position of the aromatic ring in zinc bis(diarylphosphate)s has been shown to promote the formation of specific gauche conformers, altering the crystal packing of the resulting polymer chains. rsc.org This highlights how even subtle changes in substituent patterns can lead to significant differences in the solid-state architecture of organophosphate-based materials. rsc.org

Research Findings: Research has demonstrated a clear correlation between the type of substituent and the material's properties. One of the most significant effects is on thermal stability.

Aryl vs. Alkyl Substituents: Aryl phosphates, including compounds like this compound, exhibit much higher thermal stability than their alkyl phosphate counterparts. imperial.ac.ukacs.org Molecular dynamics simulations show that the thermal decomposition of alkyl phosphates on ferrous surfaces proceeds mainly through the cleavage of C–O and C–H bonds. imperial.ac.ukacs.org In contrast, the decomposition of aryl phosphates requires much higher temperatures and occurs through the more stable P–O and C–H bonds. imperial.ac.ukacs.org

The following table summarizes the general influence of substituent type on the properties of phosphate esters, based on findings from thermal decomposition studies. imperial.ac.ukacs.orgchemrxiv.org

| Substituent Type | Onset Temperature for C–O Cleavage | Primary Decomposition Pathway | Relative Thermal Stability |

| Tertiary Alkyl | Lowest | C–O Cleavage | Low |

| Secondary Alkyl | Low | C–O Cleavage | Moderate |

| Primary Alkyl | Higher | C–O Cleavage | High |

| Aryl | Highest | P–O Cleavage | Very High |

Research Objectives: The specific properties imparted by different substituents direct the research objectives for these compounds.

Industrial Applications: Due to their high thermal stability, aryl phosphates are extensively researched and used as flame retardants, plasticizers, and antiwear additives in lubricants. imperial.ac.ukchemrxiv.org The primary research goal in this area is to design molecules with improved tribological performance by understanding how they form protective films on metal surfaces at a molecular level. imperial.ac.ukacs.orgchemrxiv.org

Organic Synthesis: Aryl phosphates serve as versatile substrates in organic synthesis. For example, they are used in cross-coupling reactions like the Suzuki reaction to form new carbon-carbon bonds, which is a cornerstone of modern synthetic chemistry. mdpi.com

Medicinal Chemistry: While many industrial organophosphates are studied for their material properties, the broader class of phosphate esters is fundamental to medicinal chemistry. mdpi.com The stereochemistry and substituent groups on phosphorus-containing compounds strongly affect their biological activity, leading to research into new pharmaceuticals. tandfonline.com

Stereochemical Considerations in Phosphate Ester Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of organophosphorus chemistry, as different stereoisomers of a molecule can have vastly different biological effects and chemical properties. researchgate.netwiley-vch.de While this compound itself is achiral (lacks a stereocenter) because two of its substituents are identical, the synthesis of related chiral phosphate esters, where the phosphorus atom is bonded to four different groups, requires careful control of stereochemistry.

The stereochemical outcome of nucleophilic substitution reactions at the phosphorus center is largely determined by the reaction mechanism. Two primary pathways are recognized:

Associative Mechanism (Sₙ2(P)-type): This bimolecular pathway involves the nucleophile attacking the phosphorus center, forming a transient, high-energy pentacoordinate intermediate or transition state. This process typically proceeds with an inversion of the configuration at the phosphorus atom, similar to the Sₙ2 reaction at a carbon center.

Dissociative Mechanism (Sₙ1(P)-type): This unimolecular mechanism involves the departure of the leaving group first, forming a highly reactive, trigonal planar metaphosphate intermediate. The nucleophile can then attack this planar intermediate from either face, leading to a mixture of stereoisomers (racemization).

The choice between these pathways is influenced by factors such as the nature of the substituents, the attacking nucleophile, the leaving group, and the solvent.

The table below contrasts the key features of these two mechanistic pathways in the context of phosphate ester synthesis.

| Feature | Associative Mechanism (Sₙ2(P)-type) | Dissociative Mechanism (Sₙ1(P)-type) |

| Molecularity | Bimolecular | Unimolecular |

| Intermediate | Pentacoordinate transition state/intermediate | Trigonal planar metaphosphate |

| Stereochemical Outcome | Inversion of configuration | Racemization (mixture of enantiomers) |

| Governing Factors | Strong nucleophile, good leaving group | Poor nucleophile, excellent leaving group, stabilizing substituents |

Achieving stereoselectivity in organophosphorus synthesis is a major goal, often accomplished by using chiral starting materials or chiral catalysts. mdpi.comrsc.org This allows for the synthesis of enantiomerically pure compounds, which is particularly crucial for the development of pharmaceuticals and agrochemicals. mdpi.comtandfonline.com

Advanced Applications and Functional Performance Studies

Investigation of Flame Retardancy Mechanisms

Condensed-Phase Mechanisms: Char Formation, Intumescence, and Inorganic Glass Formation

In the condensed phase, the primary flame retardant action of phosphorus-based compounds involves the promotion of a stable, insulating char layer on the surface of the polymer. wikipedia.orgmdpi.com When exposed to heat, Bis(o-chlorophenyl) phenyl phosphate (B84403) is expected to decompose, leading to the formation of phosphoric acid and subsequently polyphosphoric acid. alfa-chemistry.comresearchgate.net This acidic layer catalyzes the dehydration of the underlying polymer, promoting cross-linking and the formation of a carbonaceous char. mdpi.comresearchgate.net

This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the virgin polymer from the heat of the flame. mdpi.comrsc.org

It slows the transfer of mass, reducing the release of flammable volatile gases that would otherwise fuel the fire. rsc.org

The viscous, glassy layer of polyphosphoric acid can trap volatile decomposition products and prevent oxygen from reaching the polymer surface. alfa-chemistry.com

The process can sometimes lead to intumescence, where the char layer is expanded by evolving gases, creating a foamed, highly effective insulating barrier. rsc.org The aromatic phenyl groups within the Bis(o-chlorophenyl) phenyl phosphate molecule contribute to the thermal stability and integrity of the char formed.

Gas-Phase Mechanisms: Flame Inhibition and Volatile Species Evolution

In addition to its condensed-phase activity, this compound also functions in the gas phase to inhibit combustion. The thermal degradation of the compound releases volatile phosphorus- and chlorine-containing species into the flame. wikipedia.orgnih.govalfa-chemistry.com

Phosphorus-based Inhibition : Organophosphorus compounds decompose at high temperatures to produce phosphorus-containing radicals, primarily PO•. alfa-chemistry.commdpi.comempa.ch These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus suppressing the fire. alfa-chemistry.comresearchgate.netmdpi.com

Chlorine-based Inhibition : The chlorinated phenyl groups decompose to release chlorine radicals (Cl•). These radicals interfere with the combustion cycle by reacting with H• radicals to form hydrogen chloride (HCl). The HCl then reacts with highly active OH• radicals, reducing their concentration and further inhibiting the flame chemistry. alfa-chemistry.commdpi.com

This dual-action mechanism, where both phosphorus and chlorine species actively quench the flame, makes chlorinated phosphate esters particularly effective flame retardants. wikipedia.orgalfa-chemistry.com

Interactions with Polymeric Matrices and Synergistic Additives

This compound is an additive flame retardant, meaning it is physically blended into the polymer matrix. ulster.ac.uk Like many organophosphate esters, it can also function as a plasticizer, which can affect the mechanical properties of the final material. wikipedia.orgepa.gov Its interaction with the polymer during decomposition is key to its condensed-phase action, as it must effectively catalyze char formation. mdpi.com

The efficacy of flame retardants can often be enhanced through synergistic combinations with other additives. ulster.ac.ukelementis.com For phosphorus-halogen systems, this synergy is inherent. alfa-chemistry.com However, performance can be further improved:

Nitrogen Compounds : Combining phosphorus-based flame retardants with nitrogen-containing compounds, such as melamine, can lead to synergistic effects, particularly in promoting intumescent char. ulster.ac.ukacs.org

Organoclays : The addition of organoclays can enhance the formation of a stable char layer, improve its barrier properties, and reduce dripping of the molten polymer during a fire. elementis.com

Metal Oxides/Borates : Antimony oxide is a well-known synergist for halogenated flame retardants. epa.govnih.gov Similarly, compounds like zinc borate (B1201080) can interact with phosphate esters to form borophosphate glasses, enhancing the protective residue. researchgate.net

Comparative Analysis of Phosphorus-Based Flame Retardant Performance

Table 1: Representative Flame Retardant Performance in PC/ABS Blends

Note: Data is illustrative and based on typical performance of compound classes, not specific experimental results for this compound.

| Flame Retardant Type (at ~10-15 wt%) | Typical LOI (%) | Typical UL-94 Rating (1.6 mm) | Primary Mode of Action |

|---|---|---|---|

| None (Neat PC/ABS) | ~22-24 | V-2 / No Rating | N/A |

| Non-Halogenated Aryl Phosphate (e.g., BDP) | ~28-32 | V-0 | Condensed & Gas Phase (P) |

| Chlorinated Aliphatic Phosphate (e.g., TCPP) | ~26-29 | V-1 / V-0 | Gas Phase (P+Cl) |

| Chlorinated Aryl Phosphate (Hypothetical) | ~32-36 | V-0 | Condensed & Gas Phase (P+Cl) |

Lubricant Formulations and Thermal Degradation Mechanisms

Triaryl phosphates are widely used in specialized lubricant applications due to their excellent thermal stability, fire resistance, and anti-wear properties. epa.govmdpi.comgoogle.com

Role of Triaryl Phosphates as High-Temperature Lubricant Components

In high-temperature applications such as jet engines and industrial hydraulic systems, triaryl phosphates like this compound serve as fire-resistant base stocks or anti-wear additives. mdpi.comgoogle.com Their low volatility is a significant advantage, minimizing evaporative losses at elevated temperatures. google.com

The primary degradation mechanisms for phosphate esters in lubricant systems are:

Hydrolysis : In the presence of water, phosphate esters can hydrolyze, forming acidic phosphate species and alcohols (phenols in this case). These acidic byproducts can be corrosive to metal components. fluitec.com

Oxidation : At high temperatures and in the presence of air, the lubricant can oxidize. The degradation products can form sludge, varnish, and deposits that impair system performance. fluitec.com

Thermal Degradation : Extreme temperatures can cause the ester bonds to break, leading to the formation of various decomposition products. nih.govfluitec.com For chlorinated esters, this can include the formation of hydrogen halides. nih.govcdc.gov

Recent studies have shown that under high-temperature sliding conditions, triaryl phosphates can form a lubricious polymeric film from the vapor phase on metal surfaces, significantly reducing friction and wear at temperatures up to 700°C. researchgate.net

Contributions to Advanced Material Science and Polymer Chemistry

In the formulation of high-performance resin systems, such as epoxies, controlling viscosity is crucial for processing and application. Reactive diluents are incorporated to reduce the viscosity of the base resin, facilitating easier handling, better impregnation of reinforcements, and higher filler loading. researchgate.net Unlike non-reactive diluents, they possess functional groups that allow them to become part of the cross-linked polymer network during curing, which minimizes the negative impact on the final thermomechanical properties.

This compound and similar organophosphate structures can function as reactive diluents. Although not containing epoxy groups themselves, they can be synthesized with reactive moieties like hydroxyl groups. For example, a structurally related compound, bis(3-hydroxyphenyl) phenyl phosphate (BHPP), has been synthesized and used as a reactive flame-retardant for diglycidyl ether of bisphenol-A (DGEBA) epoxy resins. researchgate.netcnrs.fr The hydroxyl groups on BHPP react with the epoxy groups of DGEBA, integrating the phosphate structure into the final polymer matrix. researchgate.netcnrs.fr This incorporation not only modifies the resin's viscosity but also imparts additional functionalities, most notably flame retardancy. The bulky aryl phosphate structure can increase the spacing between polymer chains, leading to a reduction in viscosity before curing. The use of such reactive diluents is a key strategy for developing epoxy resins that meet demanding processing requirements without significantly compromising performance. specificpolymers.combbresins.com

Table 2: Effect of Reactive Diluents on Epoxy Resin Properties

| Parameter | Effect of Reactive Diluent | Rationale |

| Viscosity | Decrease | Increases intermolecular spacing, facilitating polymer chain movement. |

| Glass Transition Temp. (Tg) | May slightly decrease | The flexible phosphate group can lower the cross-linking density. cnrs.frresearchgate.net |

| Flame Retardancy | Increase | Phosphorus compounds promote char formation during combustion. researchgate.netcnrs.fr |

| Mechanical Properties | Variable | Depends on the structure of the diluent and its integration into the network. |

The integration of organophosphorus compounds into polymer networks is a widely utilized strategy to enhance material properties, particularly thermal stability and flame retardancy. researchgate.net this compound, when functionalized with reactive groups (e.g., hydroxyls or amines), can be chemically incorporated as a monomer or a curing agent in thermosetting systems like epoxy resins.

Studies on bis(3-hydroxyphenyl) phenyl phosphate (BHPP) demonstrate this principle effectively. When used to cure DGEBA epoxy resin, BHPP becomes a permanent part of the polymer backbone. researchgate.netcnrs.fr This covalent bonding prevents the additive from leaching out over time, ensuring permanent modification of the material's properties. The incorporation of the phosphorus-containing structure into the epoxy network has been shown to increase the char yield upon thermal decomposition. researchgate.netcnrs.fr During combustion, the phosphorus components decompose to form a thermally stable, phosphorus-rich residue. This char layer acts as a barrier, insulating the underlying polymer from heat and restricting the flow of flammable gases, thus imparting flame retardancy. rsc.org Thermogravimetric analysis (TGA) of epoxy resins containing BHPP showed higher char yields compared to standard epoxy systems, confirming the effectiveness of this integration strategy. researchgate.netcnrs.fr

Precursor and Building Block Chemistry in Complex Molecular Synthesis

The synthesis of oligonucleotides is a cornerstone of modern biotechnology and requires highly efficient and specific chemical reactions. Phosphorylating agents are critical reagents used to introduce a phosphate group at a specific position of a nucleoside or oligonucleotide, typically the 5'-hydroxyl group. Aryl phosphates are often employed for this purpose due to their suitable reactivity and stability.

A derivative containing the o-chlorophenyl phosphate moiety, S-(N-monomethoxytritylaminoethyl)-O-(o-chlorophenyl)phosphorothioate, has been developed and utilized as a novel phosphorylating agent. nih.gov This reagent reacts with the 5'-hydroxyl group of an oligonucleotide in the presence of a condensing agent. nih.gov The o-chlorophenyl group serves as a temporary protecting group for the phosphate. Its electron-withdrawing nature makes the phosphorus atom susceptible to nucleophilic attack by the hydroxyl group, while also being stable enough to withstand other reaction conditions. Following the coupling reaction, the protecting groups can be removed to yield the desired 5'-phosphorylated oligonucleotide. nih.gov This methodology highlights the utility of the o-chlorophenyl phosphate structure in facilitating key transformations in the complex, multi-step synthesis of nucleic acids.

Aryl phosphate esters are valuable building blocks in solution-phase organic synthesis for constructing more complex molecules. nih.gov The synthesis of these phosphate building blocks themselves can be achieved through various methods, commonly involving the reaction of an alcohol or phenol (B47542) with a phosphorus oxychloride derivative. For a compound like this compound, the synthesis would typically involve reacting o-chlorophenol and phenol with phosphorus oxychloride.

Once formed, these aryl phosphate building blocks can be used in a variety of synthetic transformations. For instance, they are precursors in the synthesis of bioactive molecules and functional materials. nih.gov The aryl groups can be selectively cleaved or modified, and the phosphate core can be used to link different molecular fragments. Solution-phase synthesis offers flexibility in terms of scale and purification compared to solid-phase methods. Methodologies have been developed for the synthesis of complex molecules like phosphinodipeptide analogs, which serve as crucial intermediates for pseudopeptides. researchgate.net These syntheses demonstrate the versatility of phosphorus-containing building blocks in creating diverse chemical structures. The principles used in these syntheses, involving the controlled reaction and deprotection of phosphate esters, are applicable to the use of this compound as a precursor in complex molecular construction. researchgate.netwhiterose.ac.uk

Environmental Distribution and Transport Dynamics

Occurrence and Detection in Diverse Environmental Compartments

Comprehensive data on the presence and concentration of Bis(o-chlorophenyl) phenyl phosphate (B84403) in various environmental settings are currently unavailable. Research would be required to establish its prevalence and typical concentration ranges.

Aquatic Systems: Surface Waters, Groundwater, and Sediments

There is a lack of specific studies reporting the detection or concentration of Bis(o-chlorophenyl) phenyl phosphate in aquatic environments. To assess its environmental impact, research would need to be conducted to measure its presence in surface waters (rivers, lakes), groundwater sources, and its accumulation in bottom sediments.

Atmospheric Presence: Air and Deposited Dust

No available studies document the concentration of this compound in either ambient air or indoor/outdoor dust. Monitoring programs would be necessary to determine its potential for atmospheric transport and human exposure via inhalation or dust ingestion.

Identification of Release Pathways from Materials and Consumer Products

While organophosphate flame retardants are used in a variety of consumer products, the specific inclusion of this compound in materials and subsequent release pathways have not been documented in the available literature. Product testing and material analysis would be required to identify potential sources of environmental release.

Environmental Partitioning Behavior and Mobility

The environmental mobility of this compound is largely uncharacterized due to a lack of empirical data on its partitioning behavior.

Adsorption and Desorption Processes on Particulate Surfaces (e.g., Soil, Sediment)

Specific studies quantifying the adsorption and desorption coefficients (such as Koc) of this compound on soil and sediment particles are not available. This information is critical for predicting its mobility in terrestrial and aquatic systems, as it determines whether the compound is likely to be mobile in water or bind to solids.

Volatilization and Air-Water Exchange Dynamics

Data regarding the Henry's Law constant and measured air-water exchange fluxes for this compound are absent from the scientific literature. Such data would be essential to understand its potential for volatilization from water bodies and its long-range atmospheric transport.

Degradation Pathways and Environmental Transformation

Hydrolytic Degradation Mechanisms

Hydrolysis represents a significant abiotic degradation pathway for organophosphate esters, involving the cleavage of the ester bond. The rate and extent of this process are highly dependent on environmental conditions, particularly pH.

For many organophosphate esters, hydrolysis follows pseudo-first-order kinetics, especially in buffered aqueous solutions where the concentration of water is in large excess. nih.gov The stability of these compounds varies based on their chemical structure, with aryl esters being more susceptible to hydrolysis than alkyl esters, particularly under basic conditions. nih.gov For instance, a study on 16 different organophosphate esters demonstrated that aryl OPEs were the least stable in basic solutions. nih.gov Given that Bis(o-chlorophenyl) phenyl phosphate (B84403) is a chlorinated aryl ester, it is anticipated to be more susceptible to hydrolysis at higher pH values.

Research on a structurally similar compound, bis(4-cyanophenyl) phenyl phosphate, has shown that its hydrolysis is indeed pH-dependent and follows pseudo-first-order kinetics. nih.govnih.gov It is reasonable to infer that Bis(o-chlorophenyl) phenyl phosphate would exhibit similar kinetic behavior. The presence of electron-withdrawing chlorine atoms on the phenyl rings may also influence the susceptibility of the ester bonds to nucleophilic attack by water or hydroxide (B78521) ions.

Table 1: Expected pH-Dependence of Hydrolysis for this compound (Qualitative)

| pH Condition | Expected Relative Rate of Hydrolysis | Predominant Mechanism |

| Acidic (pH < 4) | Moderate | Acid-catalyzed cleavage of the P-O bond. |

| Neutral (pH ≈ 7) | Slow | Uncatalyzed cleavage of the P-O bond. |

| Basic (pH > 9) | Rapid | Base-catalyzed (hydroxide ion) nucleophilic attack on the phosphorus atom. |

This table is based on the general behavior of organophosphate esters and is intended to be illustrative.

The hydrolytic degradation of this compound is expected to proceed through the sequential cleavage of its ester linkages. This process would result in the formation of several intermediate and final degradation products. Based on the hydrolysis of other organophosphate esters, the primary products would be the corresponding alcohol (phenol) and the partially hydrolyzed phosphate ester. nih.govresearchgate.net

The initial hydrolysis of this compound would likely lead to the formation of o-chlorophenol and o-chlorophenyl phenyl phosphate. Subsequent hydrolysis of this intermediate would yield another molecule of o-chlorophenol and phenyl phosphate, or phenol (B47542) and bis(o-chlorophenyl) phosphate, although the former is more likely. The final hydrolysis product would be inorganic phosphoric acid and the corresponding phenols.

Table 2: Plausible Hydrolysis Products of this compound

| Product Name | Chemical Formula |

| o-Chlorophenol | C₆H₅ClO |

| Phenyl phosphate | C₆H₇O₄P |

| Phenol | C₆H₆O |

| Phosphoric acid | H₃PO₄ |

Photochemical Transformation in Environmental Media

Photochemical transformation, or photolysis, is another critical abiotic degradation pathway for organic compounds in the environment. This process can occur directly, through the absorption of sunlight by the compound itself, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. For this to happen, the compound's absorption spectrum must overlap with the solar spectrum at the Earth's surface (wavelengths > 290 nm). nih.gov Aromatic compounds, such as the phenyl and chlorophenyl groups in this compound, typically absorb UV radiation, suggesting a potential for direct photolysis.

While specific studies on the direct photolysis of this compound in aqueous environments are limited, the general principles of photochemistry for similar compounds can be applied. The presence of natural photoreactive constituents in water, such as nitrate (B79036) ions and dissolved organic matter, can also influence the photodegradation process by producing reactive oxygen species like hydroxyl radicals. nih.gov

In the atmosphere, organic compounds are primarily degraded through reactions with photochemically produced radicals, with the hydroxyl radical (•OH) being the most important. nih.govresearchgate.net For semi-volatile organic compounds like many organophosphate esters, this gas-phase reaction can be a significant removal mechanism.

Biotic Degradation Processes

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in the environmental fate of many pollutants. The biodegradability of organophosphate esters can vary significantly depending on their chemical structure and the environmental conditions.

Chlorinated organophosphate esters are generally considered to be more resistant to biodegradation than their non-chlorinated counterparts. nih.govmdpi.com However, several studies have demonstrated that some microorganisms are capable of degrading chlorinated OPEs. For example, bacterial strains have been isolated that can degrade tris(2-chloroethyl) phosphate (TCEP) and tris(1,3-dichloro-2-propyl) phosphate (TDCPP), often utilizing them as a source of phosphorus. asm.org The degradation of these compounds can proceed through pathways involving dechlorination and hydrolysis. nih.gov

For aryl-OPEs like triphenyl phosphate (TPhP), biodegradation has been shown to occur via hydrolysis, leading to the formation of diphenyl phosphate (DPHP) and phenyl phosphate (PHP). nih.gov It is plausible that this compound could also be biodegraded through a similar hydrolytic pathway, initiated by microbial enzymes such as phosphatases. acs.org The initial step would likely be the cleavage of one of the ester bonds to release o-chlorophenol. The presence of chlorine on the phenyl rings might, however, slow down the rate of microbial degradation compared to non-chlorinated analogs.

Aerobic and Anaerobic Biodegradation in Environmental Matrices

The environmental persistence of this compound is significantly dictated by microbial activity under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. As a member of the organophosphate flame retardants (OPFRs), its fate is influenced by various biotic and abiotic transformation processes in environmental compartments like soil, water, and sediment. hep.com.cnresearchgate.net

Under aerobic conditions , such as those found in surface waters and upper soil layers, microbial degradation is a primary dissipation route. While specific half-life data for this compound is limited, studies on structurally similar aryl-OPFRs, like triphenyl phosphate (TPHP), show that biodegradation is the main driver of their removal. For instance, a bacterial consortium demonstrated the ability to degrade 92.2% of TPHP within 4 hours under optimal aerobic conditions. nih.gov Chlorinated OPFRs are generally considered more resistant to biodegradation than their non-chlorinated counterparts. hep.com.cnmdpi.com

In anaerobic environments , like deep sediments and certain wastewater treatment stages, biodegradation also occurs, though often at different rates and through different mechanisms. For many organic pollutants, anaerobic degradation proceeds more slowly than aerobic processes. nih.govresearchgate.net The process in anaerobic settings often involves a consortium of different microbial groups, including hydrolyzing, fermenting, acetogenic, and methanogenic microorganisms. researchgate.net

The following table summarizes the general conditions and characteristics of the two primary biodegradation environments.

| Condition | Primary Environments | Key Characteristics | Relative Degradation Rate |

| Aerobic | Surface water, topsoil | Oxygen is used as an electron acceptor; often involves hydroxylation and cleavage of aromatic rings. | Generally faster for many OPFRs. |

| Anaerobic | Deep sediments, wastewater sludge, contaminated groundwater | Absence of oxygen; alternative electron acceptors (e.g., nitrate, sulfate) are used; reductive dehalogenation is a key process for chlorinated compounds. | Often slower; can be rate-limited by hydrolysis. |

This table provides a generalized comparison based on typical OPFR behavior.

Microbial-Mediated Transformation Pathways: Oxidation, Dealkylation, and Dehalogenation

Microorganisms employ a suite of enzymatic reactions to transform this compound. The primary pathways include oxidation, hydrolysis (a form of dealkylation for aryl phosphates), and dehalogenation.

Oxidation: This process is a common initial step in the aerobic degradation of aromatic compounds. Monooxygenase or dioxygenase enzymes introduce hydroxyl (-OH) groups onto the phenyl rings. This hydroxylation increases the compound's polarity and susceptibility to further enzymatic attack, eventually leading to ring cleavage. researchgate.net

Dealkylation/Hydrolysis: For aryl phosphates, this critical step involves the hydrolytic cleavage of the P-O ester bond that links the phosphate core to the phenolic groups. This biotransformation breaks the parent compound into smaller, more biodegradable molecules. Studies on TPHP have identified diphenyl phosphate (DPHP) and phenyl phosphate (PHP) as hydrolysis products, indicating a stepwise removal of the phenyl groups. nih.gov

Dehalogenation: The removal of chlorine atoms from the o-chlorophenyl rings is a crucial transformation step. This can occur through two primary mechanisms:

Reductive dehalogenation: Typically occurring under anaerobic conditions, this process involves the replacement of a chlorine atom with a hydrogen atom.

Oxidative dehalogenation: This can happen in aerobic environments where the aromatic ring is first hydroxylated, which can facilitate the removal of the chlorine atom.

Enzyme-Catalyzed Hydrolysis: Role of Phosphotriesterases and Other Biocatalysts

The hydrolysis of the ester bonds in this compound is a pivotal step in its detoxification and degradation. This reaction is primarily catalyzed by a diverse group of enzymes known as phosphotriesterases (PTEs). nih.gov

PTEs are metallo-hydrolases that have been identified in a wide array of organisms and are capable of hydrolyzing the P-O ester linkages in various organophosphates. nih.gov These enzymes exhibit significant diversity in structure and substrate specificity. nih.gov For instance, the PTE from Sphingobium sp. TCM1 is noted for its unique ability to hydrolyze stable aryl-OPFRs by breaking any of the three ester bonds. researchgate.netacs.org The general reaction catalyzed by PTEs converts the parent triester into a corresponding diester and an alcohol or phenol. researchgate.net

Other enzymes, such as alkaline phosphatases, may also contribute to the hydrolysis of organophosphate esters, although they might exhibit lower specificity or efficiency compared to dedicated PTEs. nih.gov The activity of these biocatalysts is influenced by environmental conditions such as pH and temperature. One study on a specific PTE found optimal activity at a pH of 8.5 and a temperature of 35°C. researchgate.net

Characterization of Biodegradation Metabolites and Intermediates

Understanding the complete degradation pathway of this compound requires the identification of its transformation products. Based on the enzymatic processes described, a stepwise degradation can be inferred, leading to the formation of several key metabolites.

The initial hydrolysis of a P-O-aryl bond would lead to the formation of a diaryl phosphate and a corresponding phenol. For this compound, this would result in intermediates such as:

Phenyl di(o-chlorophenyl) phosphate (if the phenyl ester bond is cleaved first) and Phenol .

(o-Chlorophenyl) phenyl phosphate and o-Chlorophenol .

Further hydrolysis of the diaryl and monoaryl phosphates would continue to release the phenolic constituents and ultimately inorganic phosphate. For example, studies on the hydrolysis of a similar compound, bis(4-cyanophenyl) phenyl phosphate, confirmed the release of 4-cyanophenol as a primary product. researchgate.netnih.gov Similarly, the biodegradation of TPHP yields diphenyl phosphate (DPHP) and subsequently phenyl phosphate (PHP). nih.gov

The following table outlines the likely cascade of metabolites from the degradation of this compound.

| Parent Compound | Primary Metabolites (Diesters) | Secondary Metabolites (Monoesters) | Final Products |

| This compound | (o-Chlorophenyl) phenyl phosphateDiphenyl phosphate (following dehalogenation) | Phenyl phosphateo-Chlorophenyl phosphate | o-ChlorophenolPhenolInorganic Phosphate |

This table illustrates a plausible degradation sequence based on known pathways for similar organophosphate esters.

The identification of these metabolites is typically achieved using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry, which allow for the separation and characterization of transient intermediates in complex environmental samples. researchgate.net

Bioaccumulation and Trophic Transfer Dynamics in Non Human Systems

Mechanisms of Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Biota

No specific studies detailing the mechanisms of bioaccumulation and bioconcentration of Bis(o-chlorophenyl) phenyl phosphate (B84403) in either aquatic or terrestrial organisms could be identified. Research on other organophosphate esters suggests that factors such as a compound's lipophilicity (its tendency to dissolve in fats and oils) play a crucial role in its potential to accumulate in the tissues of living organisms. Generally, compounds with higher lipophilicity are more likely to be stored in the fatty tissues of animals, leading to bioconcentration.

Studies on various OPFRs have shown their presence in different environmental compartments and biota. For instance, research on common OPFRs like tris(2-chloroethyl) phosphate (TCEP) and triphenyl phosphate (TPHP) has demonstrated their uptake and accumulation in aquatic organisms such as fish. The primary routes of uptake are considered to be through respiratory surfaces (gills) and dietary intake. However, without specific research on Bis(o-chlorophenyl) phenyl phosphate, it is not possible to determine its specific uptake and depuration kinetics, nor its primary accumulation tissues in various organisms.

Advanced Analytical Methodologies for Characterization and Monitoring

Extraction and Sample Preparation Techniques for Complex Environmental and Material Matrices

The initial and one of the most critical stages in the analysis of Bis(o-chlorophenyl) phenyl phosphate (B84403) is its extraction from the sample matrix. The choice of extraction technique is dictated by the nature of the sample (e.g., water, soil, biota, or polymer), the physicochemical properties of the analyte, and the desired level of sensitivity. The primary goal is to isolate the target compound from interfering matrix components, which can otherwise compromise the accuracy and precision of the subsequent analysis.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of organic compounds from aqueous samples. The principle of LLE is based on the differential solubility of a compound in two immiscible liquids. For the extraction of Bis(o-chlorophenyl) phenyl phosphate from water samples, a water-immiscible organic solvent is vigorously mixed with the aqueous sample. The higher affinity of the nonpolar this compound for the organic phase facilitates its transfer from the aqueous phase.

Commonly used organic solvents for the LLE of organophosphate flame retardants include dichloromethane (B109758) (DCM) and n-hexane. The efficiency of the extraction can be influenced by factors such as the solvent-to-sample volume ratio, pH of the aqueous sample, and the ionic strength. Salting-out, the addition of a salt like sodium chloride to the aqueous phase, is often employed to decrease the solubility of the analyte in water and enhance its partitioning into the organic solvent.

Recent advancements in LLE include microextraction techniques that significantly reduce solvent consumption. A notable development is the cold-induced liquid-liquid extraction (CI-LLE), which has been successfully applied to the analysis of organophosphate esters and their metabolites in human matrices. In a typical CI-LLE procedure, the sample is first extracted with a water-miscible solvent like acetonitrile (B52724). The subsequent addition of a small amount of water and cooling of the mixture induces phase separation, allowing for the collection of the analyte-rich organic phase. This "one-step" approach combines purification and enrichment, offering a convenient and efficient sample preparation method. nih.gov

Table 1: Performance of Cold-Induced Liquid-Liquid Extraction (CI-LLE) for Organophosphate Esters in Human Matrices

| Matrix | Analyte Class | Average Recovery (%) | Relative Standard Deviation (%) | LODs (pg/mL) |

|---|---|---|---|---|

| Serum | OPEs/mOPEs | 80 - 123 | <15 | 0.1 - 113 |

| Urine | OPEs/mOPEs | 80 - 123 | <15 | 0.1 - 22 |

| Human Milk | OPEs/mOPEs | 80 - 123 | <15 | 0.2 - 22 |

Solid Phase Extraction (SPE) has become a popular alternative to LLE due to its numerous advantages, including higher enrichment factors, lower solvent consumption, and the potential for automation. SPE is a versatile technique used for the extraction and cleanup of analytes from a wide variety of matrices, including water, soil, and biological fluids. mdpi.com The principle of SPE involves the partitioning of the analyte between a solid sorbent and the liquid sample phase.

The selection of the appropriate SPE sorbent is critical for achieving high recovery and efficient cleanup. The choice is based on the polarity of the target analyte and the nature of the sample matrix. For the extraction of moderately polar compounds like this compound from aqueous samples, reversed-phase sorbents are commonly employed. These sorbents have a nonpolar stationary phase, and the retention mechanism is primarily based on hydrophobic interactions.

Common reversed-phase sorbents include octadecyl (C18) bonded silica (B1680970) and polymeric sorbents. Polymeric sorbents, such as those based on styrene-divinylbenzene, often offer higher capacity and stability over a wider pH range compared to silica-based sorbents. For the extraction of organophosphate flame retardants from water samples, Oasis HLB cartridges have been shown to be effective. alwsci.com

The SPE procedure typically involves four steps:

Conditioning: The sorbent is treated with a solvent, such as methanol (B129727), to activate the stationary phase, followed by water to prepare it for the aqueous sample.

Loading: The sample is passed through the sorbent bed, where the analyte is retained.

Washing: Interfering compounds are removed by washing the sorbent with a solvent that does not elute the analyte of interest.

Elution: The analyte is recovered from the sorbent by passing a small volume of a strong organic solvent, such as acetonitrile or ethyl acetate.

The efficiency of SPE can be influenced by several factors, including the sample pH, flow rate, and the choice of washing and elution solvents. For aromatic compounds like this compound, sorbents with phenyl functional groups can provide additional selectivity through π-π interactions. phenomenex.com

Table 2: Recovery of Organophosphate Flame Retardants from Spiked Water Samples using SPE

| Compound | Matrix | SPE Sorbent | Recovery (%) |

|---|---|---|---|

| Organophosphate Esters | Environmental Water | Magnetic MWCNTs | 72.5 - 89.1 |

| Organophosphate Esters | Pure Water | Magnetic MWCNTs | 79.4 - 90.7 |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that was initially developed for the analysis of pesticide residues in fruits and vegetables. Its application has since expanded to a wide range of analytes and matrices, including organophosphate flame retardants in complex samples like soil, food, and biological fluids. The QuEChERS method involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

In the first step, the sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. The salts induce phase separation between the aqueous and organic layers and drive the partitioning of the analytes into the organic phase.

The second step, d-SPE, is a cleanup procedure where a portion of the organic extract is mixed with a combination of sorbents to remove interfering matrix components. The choice of sorbents depends on the nature of the matrix. For the analysis of organophosphate esters, common sorbents include:

Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

Octadecyl (C18): Removes nonpolar interferences such as lipids.

Graphitized Carbon Black (GCB): Removes pigments and sterols.

For fatty matrices, specialized sorbents like Z-Sep and EMR-Lipid have been developed to enhance lipid removal. nih.gov The QuEChERS approach offers several advantages, including high sample throughput, low solvent consumption, and good recoveries for a broad range of analytes. researchgate.net

Table 3: Performance of a QuEChERS-based Method for Organophosphate Flame Retardants and their Metabolites in Human Urine

| Parameter | Value |

|---|---|

| Recovery | 87.8 - 119% |

| Matrix Effect | -8.88 - 9.29% |

| Method Quantitation Limit | 3.66 - 159 ng/L |

| Inter-day Repeatability (RSD) | 1.24 - 10.6% |

Chromatographic Separation Techniques

Following extraction and cleanup, the sample extract is subjected to chromatographic separation to isolate this compound from other co-extracted compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is well-suited for the analysis of non-volatile or thermally labile compounds. For the analysis of this compound and other organophosphate esters, reversed-phase HPLC is the most common mode of separation.

In reversed-phase HPLC, a nonpolar stationary phase, such as C18, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution is often employed, where the composition of the mobile phase is changed during the analysis to enhance the separation of compounds with a wide range of polarities. chromatographyonline.com A typical mobile phase for the separation of organophosphate flame retardants consists of a mixture of acetonitrile and water or methanol and water. nih.gov

The separated analytes are detected as they elute from the column. While a UV detector can be used, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity. nih.gov The coupling of HPLC with MS/MS allows for the unambiguous identification and quantification of this compound even in complex matrices.

Table 4: Typical HPLC-MS/MS Parameters for the Analysis of Organophosphate Esters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile and water |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

Gas Chromatography (GC) is a highly efficient separation technique for volatile and thermally stable compounds. This compound is amenable to GC analysis. The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.

A variety of capillary columns are available for GC, with the choice depending on the specific application. For the analysis of organophosphate flame retardants, low to mid-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5), are commonly used.

Temperature programming is a crucial parameter in GC analysis, where the column temperature is increased during the run to facilitate the elution of compounds with different boiling points. chromatographyonline.com This allows for the separation of a wide range of analytes in a single analysis with good peak shape.

Similar to HPLC, GC is often coupled with a mass spectrometer for detection. GC-MS provides high sensitivity and selectivity, allowing for the confident identification and quantification of this compound. The mass spectrometer can be operated in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. google.com Other detectors used for the analysis of organophosphorus compounds include the nitrogen-phosphorus detector (NPD) and the flame photometric detector (FPD).

Table 5: Typical GC-MS Parameters for the Analysis of Organophosphate Flame Retardants

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 60°C, ramped to 300°C |

| Ionization Mode | Electron Impact (EI) |

| Detection | Mass Spectrometry in Selected Ion Monitoring (SIM) mode |

Spectrometric Detection and Quantification Methods

Spectrometric methods are central to the detection and quantification of "this compound" due to their high sensitivity and selectivity.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for the analysis of organophosphate esters. While specific studies on "this compound" are not extensively detailed in the provided search results, the analytical approaches for structurally similar compounds, such as diphenyl phosphate (DPhP) and other chlorinated organophosphate flame retardants, offer a strong precedent.

For related compounds like DPhP, methods using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) have been developed for quantification in biological matrices such as urine. nih.govresearchgate.net These methods typically involve electrospray ionization (ESI) in negative ion mode. The principle of tandem mass spectrometry involves the selection of a specific precursor ion corresponding to the molecule of interest, its fragmentation through collision-induced dissociation, and the detection of specific product ions. This multiple reaction monitoring (MRM) approach provides excellent selectivity and reduces matrix interference.

While a specific fragmentation pattern for "this compound" is not available in the search results, a general fragmentation pathway for organophosphate esters involves the cleavage of the phosphate ester bonds.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The presence of aromatic rings (phenyl and chlorophenyl groups) in "this compound" suggests that it will exhibit UV absorbance. The NIST WebBook provides UV/Visible spectrum data for the related compound triphenyl phosphate, which can serve as a reference. nist.gov The exact absorption maxima (λmax) for "this compound" would need to be determined experimentally but are expected to be in the UV region, characteristic of phenyl-containing compounds. This technique can be used for quantification, especially when coupled with a separation technique like HPLC, where a UV detector can monitor the eluent.

Flame Photometric Detection (FPD)

Flame photometric detection is a highly selective and sensitive technique for phosphorus-containing compounds. When a phosphorus compound is introduced into a hydrogen-rich flame, it emits light at specific wavelengths (primarily around 526 nm). This emission is proportional to the amount of phosphorus in the sample. GC-FPD is a well-established method for the analysis of organophosphate pesticides and flame retardants. Although no specific application of FPD for "this compound" was found, its phosphorus content makes it an ideal candidate for this detection method, offering high selectivity against non-phosphorus-containing co-extracts.

Method Validation and Quality Assurance in Trace Analysis

To ensure the reliability of analytical data, especially at trace levels, rigorous method validation and quality assurance procedures are imperative.

Determination of Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. ohio.gov These are critical parameters for any analytical method.

For analogous compounds, established methods report varying detection limits depending on the matrix and instrumentation. For instance, a method for analyzing diphenyl phosphate (DPP) in urine reported a method detection limit of 204 pg/mL. researchgate.net Another study on various organophosphate metabolites found detection limits ranging from 0.05 to 0.16 ng/mL in urine. nih.gov The determination of LOD and LOQ for "this compound" would involve analyzing a series of low-concentration standards and calculating the signal-to-noise ratio or using statistical methods based on the standard deviation of the response and the slope of the calibration curve. d-nb.info

Interactive Data Table: Illustrative Limits of Detection for Related Organophosphate Compounds

| Compound | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Diphenyl phosphate (DPP) | Urine | LC-MS/MS | 204 pg/mL | Not Reported |

| Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | Urine | LC-MS/MS | 8 pg/mL | Not Reported |

| Various Organophosphate Metabolites | Urine | SPE-HPLC-MS/MS | 0.05 - 0.16 ng/mL | Not Reported |

Note: This table provides data for related compounds to illustrate typical detection limits achievable with modern analytical instrumentation. Specific values for "this compound" would require experimental determination.

Recovery, Reproducibility, and Accuracy Assessments

These parameters are essential for evaluating the performance of an analytical method.

Recovery is a measure of the method's extraction efficiency and is determined by analyzing spiked samples (samples to which a known amount of the analyte has been added). For related organophosphate flame retardant metabolites, spiked recoveries in urine have been reported in the range of 72% to 91%. researchgate.net Another study showed recoveries between 90% and 113%. nih.gov

Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. This is often assessed through inter-day and intra-day precision studies, with results expressed as the relative standard deviation (%RSD). For similar compounds, inter-day imprecision was reported to be between 2% and 8%. nih.gov

Accuracy is the closeness of the agreement between a test result and the accepted reference value. It is often assessed through the analysis of certified reference materials or by comparison with an established reference method.

Interactive Data Table: Method Performance for Related Organophosphate Compounds

| Compound | Matrix | Recovery (%) | Reproducibility (Inter-day %RSD) | Accuracy |

| Diphenyl phosphate (DPP) | Urine | 72 ± 12 to 76 ± 8 | Not Reported | Not Reported |

| Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | Urine | 82 ± 10 to 91 ± 4 | Not Reported | Not Reported |

| Various Organophosphate Metabolites | Urine | 90 - 113 | 2 - 8 | Not Reported |

Note: This table illustrates typical recovery and reproducibility values for the analysis of related compounds. These parameters would need to be specifically determined for a method analyzing "this compound".

Environmental Modeling and Assessment Frameworks

Predictive Models for Environmental Fate and Behavior (e.g., QSARs for Hydrolysis and Biodegradation)

Predictive models, especially Quantitative Structure-Activity Relationships (QSARs), are crucial tools for estimating the environmental fate of chemicals when experimental data is scarce. These models correlate the structural properties of a molecule with its chemical and biological activity, including its persistence and degradation rates.

Biodegradation: Biodegradation is another critical process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms. QSAR models for biodegradation predict the likelihood and rate of this process based on molecular structure. Descriptors used in these models can include molecular weight, water solubility, and the presence of specific functional groups that may be susceptible or resistant to microbial attack. For many OPFRs, biodegradation proceeds through the hydrolysis of the phosphate (B84403) ester bonds, followed by the degradation of the resulting alcohols or phenols. The biodegradation pathways for chlorinated aryl phosphates can be complex, and the presence of chlorine atoms can sometimes hinder microbial degradation. mdpi.comnih.gov

Below is an illustrative data table showing hypothetical QSAR-predicted environmental fate parameters for Bis(o-chlorophenyl) phenyl phosphate, based on models for similar chlorinated aryl phosphates.

| Parameter | Predicted Value | Modeling Approach | Key Molecular Descriptors |

| Hydrolysis Half-life (pH 7) | Days to Weeks | QSAR based on organophosphorus ester hydrolysis | Net atomic charge on phosphorus, Steric parameters of aryl groups |

| Ready Biodegradability | Not readily biodegradable | QSAR based on structural fragments | Presence of aromatic rings, Halogenation, Phosphate ester group |

| Primary Biodegradation Half-life | Weeks to Months | QSAR based on microbial degradation pathways | Molecular complexity, Number of aromatic rings, Degree of chlorination |

This table presents hypothetical data for illustrative purposes, as specific experimental or validated QSAR predictions for this compound are not available in the reviewed literature.

Mass Balance Analysis and Environmental Compartmental Modeling

Mass balance models are essential for understanding the distribution and fate of chemicals on a larger, ecosystem-wide scale. These models track the input, output, and internal cycling of a substance within a defined environmental system, such as a lake, river basin, or even a national or global environment. defra.gov.ukmdpi.com By considering various environmental compartments (e.g., air, water, soil, sediment, biota), these models can predict the primary sinks and transport pathways for a contaminant.

For a substance like this compound, a mass balance analysis would consider inputs from sources such as industrial effluent, wastewater treatment plant discharges, and atmospheric deposition. The model would then simulate its partitioning between different environmental media based on its physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient). Transport processes like advection in water and long-range atmospheric transport, as well as degradation processes like hydrolysis and biodegradation, would be incorporated to estimate the chemical's concentration and persistence in each compartment. mdpi.commdpi.com

The following interactive data table illustrates a simplified, hypothetical mass balance model for this compound in a generic aquatic environment.

| Compartment | Input ( kg/year ) | Output ( kg/year ) | Net Accumulation ( kg/year ) |

| Water Column | 100 | 85 | 15 |

| Sediment | 30 | 10 | 20 |

| Biota | 5 | 3 | 2 |

| Atmosphere | 10 | 12 | -2 |

This table is a simplified and hypothetical representation of a mass balance analysis to illustrate the concept. Actual values would require extensive data on emissions and environmental parameters.

Substance Prioritization Frameworks for Environmental Contaminants

Given the vast number of chemicals in commerce, it is not feasible to conduct a comprehensive environmental risk assessment for every substance. Substance prioritization frameworks are therefore used to identify chemicals that warrant further investigation and potential regulatory action. These frameworks typically use a combination of hazard and exposure indicators to rank chemicals. acs.org

For emerging contaminants like this compound, prioritization frameworks often consider the following criteria:

Persistence (P): The length of time a substance remains in the environment. This is often estimated from hydrolysis and biodegradation data (or QSAR predictions).

Bioaccumulation (B): The tendency of a substance to accumulate in living organisms. This is typically predicted from the octanol-water partition coefficient (Kow).

Toxicity (T): The potential of a substance to cause adverse effects in organisms.

Chemicals that are identified as Persistent, Bioaccumulative, and Toxic (PBT) are generally considered high priority. Other factors, such as production volume and usage patterns, are also taken into account to estimate the potential for environmental release and human exposure. While this compound may not be as widely studied as other OPFRs, its structural similarity to other persistent and potentially toxic flame retardants suggests it could be a candidate for inclusion in such prioritization exercises. acs.org

The table below provides an example of how this compound might be scored in a simplified prioritization framework, based on estimated properties for chlorinated aryl phosphates.

| Prioritization Criterion | Estimated Score (1-10) | Basis for Scoring |

| Persistence | 8 | Predicted slow hydrolysis and biodegradation rates |

| Bioaccumulation | 7 | High estimated log Kow due to aromatic rings and chlorine atoms |

| Toxicity | 6 | Structural alerts for organophosphate neurotoxicity and potential endocrine disruption |

| Exposure Potential | 5 | Use as a flame retardant suggests potential for release from consumer products |

| Overall Priority Score | 26 | Sum of individual scores |

This is an illustrative example of a prioritization scoring system. The scores are hypothetical and intended to demonstrate the framework's application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.